(2s)-2-[3-(Aminomethyl)phenyl]-3-[(R)-Hydroxy{(1r)-2-Methyl-1-[(Phenylsulfonyl)amino]propyl}phosphoryl]propanoic Acid
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Overview
Description
(2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by its complex structure, which includes a sulfonamide group linked to a benzene ring, an aminomethyl group, and a phosphoryl group
Preparation Methods
The preparation of (2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID involves several synthetic routes. One common method is the solid-phase extraction (SPE) technique, which is used to isolate and purify the compound . Industrial production methods may include hot melt extrusion (HME) and spray drying (SD), which are used to prepare amorphous solid dispersions of the compound .
Chemical Reactions Analysis
(2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases like hydroxides and oxidizing agents. For example, the Reimer-Tiemann reaction can be used for the ortho-formylation of phenols, which involves the use of chloroform and a strong base . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein bindingAdditionally, it is used in industrial processes for the production of various chemical products .
Mechanism of Action
The mechanism of action of (2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. One known target is carboxypeptidase B, an enzyme involved in protein metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the overall metabolic process.
Comparison with Similar Compounds
(2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID can be compared with other benzenesulfonamides, such as benzenesulfonyl compounds and phenylmethylamines These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C20H27N2O6PS |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[3-(aminomethyl)phenyl]-3-[[(1R)-1-(benzenesulfonamido)-2-methylpropyl]-hydroxyphosphoryl]propanoic acid |
InChI |
InChI=1S/C20H27N2O6PS/c1-14(2)19(22-30(27,28)17-9-4-3-5-10-17)29(25,26)13-18(20(23)24)16-8-6-7-15(11-16)12-21/h3-11,14,18-19,22H,12-13,21H2,1-2H3,(H,23,24)(H,25,26)/t18-,19+/m0/s1 |
InChI Key |
FNZHLCNFXRRIIC-RBUKOAKNSA-N |
Isomeric SMILES |
CC(C)[C@H](NS(=O)(=O)C1=CC=CC=C1)P(=O)(C[C@@H](C2=CC=CC(=C2)CN)C(=O)O)O |
Canonical SMILES |
CC(C)C(NS(=O)(=O)C1=CC=CC=C1)P(=O)(CC(C2=CC=CC(=C2)CN)C(=O)O)O |
Origin of Product |
United States |
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